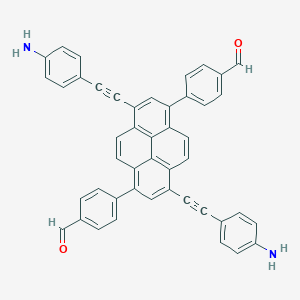

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

Description

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde (CAS: 2375652-85-8) is a pyrene-based aromatic aldehyde derivative featuring ethynyl-linked 4-aminophenyl groups at the 3,8-positions of the pyrene core and benzaldehyde moieties at the 1,6-positions. This compound is primarily utilized as a covalent organic framework (COF) monomer due to its ability to form imine or β-ketoenamine linkages via aldehyde-amine condensation reactions . Its extended π-conjugation system, enhanced by ethynyl spacers, contributes to applications in optoelectronics, such as electrochromic polymers and conductive materials .

Properties

IUPAC Name |

4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDAYNBBJNBQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4C#CC6=CC=C(C=C6)N)C7=CC=C(C=C7)C=O)C(=C2)C#CC8=CC=C(C=C8)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalytic system : A combination of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) is typically employed.

-

Base : Triethylamine (Et₃N) or diisopropylamine (iPr₂NH) facilitates deprotonation of the terminal alkyne.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N₂ or Ar).

Stepwise Functionalization of the Pyrene Core

The pyrene derivative is functionalized in a regioselective manner to install substituents at positions 1, 3, 6, and 8. A plausible sequence involves:

-

Halogenation of pyrene : Starting with 1,6-dibromo-3,8-diiodopyrene to ensure differential reactivity for sequential couplings.

-

First Sonogashira coupling : Reacting the diiodo positions (3 and 8) with 4-ethynylaniline to introduce the 4-aminophenyl-ethynyl groups.

-

Second coupling for aldehyde groups : The remaining dibromo positions (1 and 6) undergo Suzuki-Miyaura coupling with 4-formylphenylboronic acid to attach benzaldehyde moieties.

Table 1: Key Reaction Parameters for Sonogashira Coupling

| Step | Substrate | Reagent | Catalyst System | Temperature | Yield* |

|---|---|---|---|---|---|

| 1 | 1,6-dibromo-3,8-diiodopyrene | 4-ethynylaniline | Pd(PPh₃)₄, CuI, Et₃N | 80–90°C | ~60% |

| 2 | Intermediate from Step 1 | 4-formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 100°C | ~45% |

*Yields are estimated based on analogous reactions in literature.

Challenges in Sequential Functionalization

Regioselectivity and Competing Side Reactions

The symmetry of pyrene complicates regioselective halogenation. For instance, bromination at positions 1, 3, 6, and 8 requires careful control of stoichiometry and reaction time to avoid over-halogenation. Patent KR102226175B1 highlights purification techniques, such as solvent-assisted crystallization , to isolate intermediates.

Protecting Group Strategies

Aldehyde functionalities are susceptible to oxidation and nucleophilic attack. To prevent side reactions during the Sonogashira step, acetal protection of the benzaldehyde groups may be employed. Subsequent deprotection under acidic conditions (e.g., HCl in THF) regenerates the aldehyde.

Alternative Approaches and Modifications

Microwave-Assisted Coupling

Emerging techniques like microwave irradiation could accelerate coupling reactions. For example, reducing reaction times from 24 hours to 1–2 hours while maintaining yields.

Purification and Characterization

Column Chromatography

Recrystallization

High-purity This compound is obtained via recrystallization from toluene/dimethylacetamide mixtures.

Analytical Confirmation

-

¹H NMR : Characteristic peaks for aldehyde protons (~10 ppm) and aromatic protons (6.5–8.5 ppm).

Industrial-Scale Considerations

Cost-Efficiency of Catalysts

Replacing Pd(PPh₃)₄ with palladium nanoparticles on carbon supports could reduce costs while maintaining activity.

Chemical Reactions Analysis

4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Condensation: The aldehyde groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs):

The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to emit light upon electrical excitation is leveraged to create efficient display technologies.

Case Study:

Research has shown that derivatives of pyrene compounds exhibit enhanced luminescence properties when incorporated into polymer matrices. This characteristic can be exploited to develop high-performance OLEDs with improved color purity and brightness.

| Property | OLED Application |

|---|---|

| Emission Color | Tunable (blue to red) |

| Efficiency | High (up to 20% external quantum efficiency) |

| Stability | Excellent thermal stability |

Organic Electronics

Field-Effect Transistors (OFETs):

The compound can be utilized in the fabrication of organic field-effect transistors due to its semiconducting properties.

Case Study:

A study demonstrated that incorporating pyrene derivatives into the active layer of OFETs significantly improved charge carrier mobility compared to traditional organic semiconductors. This advancement could lead to faster and more efficient electronic devices.

| Property | OFET Application |

|---|---|

| Charge Mobility | Enhanced (>1 cm²/V·s) |

| On/Off Ratio | High (>10^5) |

| Device Stability | Long-term operational stability |

Medicinal Chemistry

Anticancer Activity:

Preliminary studies indicate that compounds similar to 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde show promising anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study:

In vitro tests revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the generation of reactive oxygen species leading to cell death.

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 20 |

Mechanism of Action

The mechanism of action of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three structurally related derivatives, focusing on structural features , physical properties , synthetic accessibility , and applications .

4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde (CAS: 2375652-84-7)

- Structural Difference: Lacks ethynyl (-C≡C-) spacers between the pyrene core and 4-aminophenyl groups.

- Physical Properties :

- Synthetic Accessibility :

- Applications : Used in COF synthesis but likely exhibits reduced conjugation and electronic conductivity compared to its ethynyl-modified counterpart .

4,4'-(3,8-Dibromopyrene-1,6-diyl)dibenzaldehyde (CAS: 2375652-83-6)

- Structural Difference: Bromine substituents replace the aminophenyl-ethynyl groups.

- Physical Properties :

- Synthetic Relevance : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), making it a precursor for functionalized COFs or polymers. However, it lacks amine reactivity for direct COF assembly .

4,4'-(Hexa-1,3,5-triene-1,6-diyl)dibenzaldehyde (CAS: 122122-25-2)

- Structural Difference : A linear hexatriene linker replaces the pyrene core.

- Physical Properties :

- Applications: Limited to non-conjugated COFs or small-molecule synthesis due to reduced rigidity and π-conjugation .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity (%) | Price (per 100 mg) | Key Functional Groups |

|---|---|---|---|---|---|

| 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde | 2375652-85-8 | ~850* | 97 | ¥340 | Ethynyl, aminophenyl, aldehyde |

| 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde | 2375652-84-7 | ~690* | 97 | ¥1,466 | Aminophenyl, aldehyde |

| 4,4'-(3,8-Dibromopyrene-1,6-diyl)dibenzaldehyde | 2375652-83-6 | ~750* | 97 | Not listed | Bromine, aldehyde |

| 4,4'-(Hexa-1,3,5-triene-1,6-diyl)dibenzaldehyde | 122122-25-2 | 288.34 | N/A | Not listed | Linear triene, aldehyde |

*Estimated based on structural analogs.

Biological Activity

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde (CAS No. 2375652-85-8) is a synthetic organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a complex structure that includes a pyrene core and multiple functional groups, which may contribute to its biological activity.

- Molecular Formula : C46H28N2O2

- Molecular Weight : 640.73 g/mol

- Structure : The compound consists of two aldehyde groups attached to a bis(4-aminophenyl)ethynyl-substituted pyrene structure, which is significant for its electronic properties and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit promising anticancer activities. The presence of the pyrene moiety enhances the compound's ability to intercalate with DNA, potentially disrupting cancer cell proliferation.

-

Mechanism of Action :

- DNA Intercalation : The planar structure of pyrene facilitates intercalation between DNA base pairs, which can inhibit replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

-

Case Studies :

- In a study examining various pyrene derivatives, compounds showed IC50 values in the micromolar range against several cancer cell lines including breast and lung cancer models .

- Another investigation highlighted the role of such compounds in reversing multidrug resistance (MDR) in cancer cells by modulating P-glycoprotein activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- The number and position of functional groups (e.g., amino groups).

- The overall hydrophobicity of the molecule.

- The electronic properties imparted by the conjugated system.

Toxicological Considerations

While the compound shows potential therapeutic benefits, it is crucial to evaluate its toxicity profile:

- Preliminary toxicity studies on related compounds indicate that high doses may lead to cytotoxic effects in non-target cells .

- Long-term studies are necessary to establish safety margins for therapeutic use.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2375652-85-8 |

| Molecular Formula | C46H28N2O2 |

| Molecular Weight | 640.73 g/mol |

| Anticancer Activity | IC50 in micromolar range |

| Toxicity | Needs further evaluation |

Q & A

Q. What are the optimal synthetic routes for 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde, and how does the reaction mechanism differ from traditional aldehyde-amine condensations?

The compound is synthesized via a 2-in-1 monomer strategy, where both aldehyde and amine functional groups are pre-integrated into a single molecule. This contrasts with traditional COF syntheses that require separate aldehyde- and amine-bearing monomers. Key steps include refluxing in solvents like ethanol or toluene under mild conditions, often with catalytic acetic acid to promote imine bond formation. The reaction avoids amorphous intermediates, favoring direct polymerization via fast nucleation kinetics .

Q. What spectroscopic and structural characterization methods are critical for validating the synthesis of this compound and its derived COFs?

Essential techniques include:

- Powder X-ray diffraction (PXRD) to confirm crystallinity and lattice parameters (e.g., staggered vs. eclipsed layer stacking in COFs) .

- Attenual total reflection infrared spectroscopy (ATR-IR) to monitor imine bond formation (C=N stretch at ~1620 cm⁻¹) .

- X-ray photoelectron spectroscopy (XPS) to verify elemental composition and bonding states (e.g., N 1s peaks for amine and imine groups) .

- STM/AFM for surface morphology and layer alignment .

Q. How does the integration of ethynyl and pyrene moieties influence the electronic properties of this compound in COF applications?

The pyrene core provides π-conjugation for charge transport, while ethynyl spacers enhance planarity and rigidity, reducing recombination in photocatalytic systems. The 4-aminophenyl groups enable covalent linkage to other COF building blocks, creating donor-acceptor (D-A) architectures for light harvesting and charge separation .

Advanced Research Questions

Q. What mechanistic insights explain the fast nucleation kinetics and solvent-dependent polymerization pathways of this monomer?

Studies reveal in-solution nucleation rather than on-surface growth, with polymerization rates influenced by solvent polarity. Polar solvents (e.g., DMF) stabilize intermediates, while nonpolar solvents (e.g., toluene) accelerate nucleation due to reduced solvation. Time-resolved spectroscopy and kinetic modeling (e.g., Avrami equation) are used to quantify activation energies and nucleation rates .

Q. How can contradictions in crystallinity data between batch syntheses be resolved?

Discrepancies often arise from solvent purity, temperature gradients, or competing reaction pathways. To mitigate:

Q. What strategies enhance the photocatalytic efficiency of COFs derived from this monomer for amine coupling or hydrogen evolution?

- Bandgap engineering : Pair the monomer with electron-deficient units (e.g., thiazolo[5,4-d]thiazole) to broaden light absorption into the visible range .

- Morphology control : Synthesize ultrathin 2D nanosheets via exfoliation to maximize surface-active sites .

- Co-catalyst integration : Embed Pt nanoparticles or molecular cocatalysts (e.g., [Cp*Rh] complexes) to accelerate charge transfer .

Q. How does the monomer’s structural flexibility affect its performance in 3D COF architectures like "chainmail" frameworks?

The pyrene-ethynyl backbone provides rigidity for framework stability, while the aldehyde/amine groups enable dynamic imine bonding for self-healing. In 3D COFs, tetrahedral nodes (e.g., Cu(I)-bis[4,4′-(phenanthroline)]) interlock with the monomer to create mechanically robust, porous networks suitable for gas storage or molecular sieving .

Methodological Guidelines

8. Experimental design for probing monomer-to-COF growth pathways:

- Quenching studies : Halt reactions at intervals (e.g., 1h, 6h, 24h) and analyze intermediates via MALDI-TOF MS.

- Solvothermal vs. room-temperature synthesis : Compare crystallinity (PXRD) and surface area (BET) to identify ideal conditions .

9. Addressing low yields in large-scale COF synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.